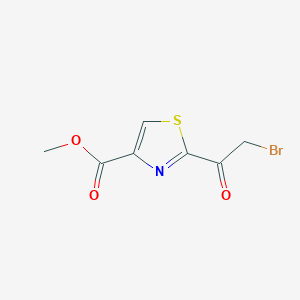

4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester

CAS No.: 76275-88-2

Cat. No.: VC4126210

Molecular Formula: C7H6BrNO3S

Molecular Weight: 264.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76275-88-2 |

|---|---|

| Molecular Formula | C7H6BrNO3S |

| Molecular Weight | 264.1 g/mol |

| IUPAC Name | methyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H6BrNO3S/c1-12-7(11)4-3-13-6(9-4)5(10)2-8/h3H,2H2,1H3 |

| Standard InChI Key | YGLQTJJQXRMSQU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CSC(=N1)C(=O)CBr |

| Canonical SMILES | COC(=O)C1=CSC(=N1)C(=O)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

A thiazole core (a five-membered heterocycle containing nitrogen and sulfur)

-

A methyl ester at the 4-position, enhancing solubility and enabling further derivatization via hydrolysis or transesterification.

-

A bromoacetyl group at the 2-position, providing a reactive handle for nucleophilic substitution or cross-coupling reactions.

This combination creates a multifunctional scaffold capable of participating in diverse chemical transformations.

Physicochemical Profile

Key properties derived from experimental data include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrNO₃S |

| Molecular Weight | 264.1 g/mol |

| CAS Registry Number | 76275-88-2 |

| Solubility | Likely polar organic solvents (e.g., DMF, DMSO) |

| Stability | Sensitive to moisture and strong bases due to ester and bromoacetyl groups |

The bromoacetyl moiety’s electrophilic nature makes this compound particularly reactive toward thiols, amines, and other nucleophiles, a property exploited in targeted drug design.

Synthetic Approaches and Reaction Pathways

General Synthesis Strategies

While explicit protocols for synthesizing 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester are scarce, analogous thiazole derivatives provide insight into plausible routes :

-

Thiazole Ring Formation:

-

Hantzsch thiazole synthesis: Condensation of α-halo ketones with thioamides.

-

Cyclization of thiourea derivatives with α-bromoketones.

-

-

Functionalization Steps:

-

Esterification: Reaction of 4-thiazolecarboxylic acid with methanol under acidic or coupling agent-mediated conditions.

-

Bromoacetylation: Introduction of the bromoacetyl group via Friedel-Crafts acylation or nucleophilic substitution on pre-acetylated intermediates.

-

Case Study: Synthesis of Analogous Thiazole Esters

A representative procedure for methyl 4-methylthiazole-5-carboxylate (CAS: 20485-41-0) involves :

-

Chlorination: Treatment of 4-methylthiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride.

-

Esterification: Reaction with methanol in the presence of pyridine, yielding the methyl ester (51% yield after purification) .

Adapting this approach, bromoacetylation could be achieved by substituting the methyl group with bromoacetyl chloride under controlled conditions.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s dual functionality (ester and bromoacetyl groups) enables its use in constructing:

-

Heterocyclic libraries: Via nucleophilic displacement of bromide with amines or thiols, followed by ester hydrolysis to carboxylic acids.

-

Targeted prodrugs: Conjugation of the bromoacetyl group to tumor-specific antibodies for site-activated chemotherapy .

Biological Activity of Thiazole Derivatives

Though direct studies on this compound are lacking, structurally related thiazoles exhibit:

-

Anticancer effects: Inhibition of glioma cell migration through aryl hydrocarbon receptor (AHR) agonism, as demonstrated by 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) .

-

Antimicrobial activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.

Future Research Directions

Unexplored Synthetic Applications

-

Cross-coupling reactions: Leveraging the bromide for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups.

-

Bioconjugation: Developing antibody-drug conjugates (ADCs) using the bromoacetyl group’s specificity for cysteine residues.

Biological Screening Priorities

-

In vitro cytotoxicity: Testing against NCI-60 cancer cell lines.

-

Pharmacokinetic profiling: Assessing metabolic stability in liver microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume